molecular formula C9H19N B3253741 3,3,4,4-Tetramethylcyclopentanamine CAS No. 226548-31-8

3,3,4,4-Tetramethylcyclopentanamine

Cat. No.: B3253741
CAS No.: 226548-31-8
M. Wt: 141.25 g/mol
InChI Key: IJGKODCBRRQBCG-UHFFFAOYSA-N
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Description

3,3,4,4-Tetramethylcyclopentanamine is an organic compound with the molecular formula C9H19N It is a derivative of cyclopentanamine, where four methyl groups are substituted at the 3 and 4 positions of the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4-Tetramethylcyclopentanamine typically involves the alkylation of cyclopentanone followed by reductive amination. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and recycling of reagents to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

3,3,4,4-Tetramethylcyclopentanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated amines.

    Substitution: Various substituted amines depending on the electrophile used.

Scientific Research Applications

3,3,4,4-Tetramethylcyclopentanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,4,4-Tetramethylcyclopentanamine involves its interaction with various molecular targets. As an amine, it can act as a nucleophile, participating in reactions with electrophiles. It can also form hydrogen bonds and interact with biological molecules, potentially affecting enzyme activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,4,4-Tetramethylcyclopentanamine is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these structural features are advantageous.

Properties

IUPAC Name

3,3,4,4-tetramethylcyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-8(2)5-7(10)6-9(8,3)4/h7H,5-6,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGKODCBRRQBCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC1(C)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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